7,8-dihidroxicoumarinas

7,8-Dihydroxycoumarins are a class of natural products derived from coumarin with a distinctive hydroxyl group at positions 7 and 8. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally, the presence of these hydroxyl groups enhances their reactivity, making them useful in various chemical reactions such as Michael addition and Diels-Alder reaction.

The antioxidant activity of 7,8-dihydroxycoumarins is attributed to their ability to scavenge free radicals and prevent oxidative damage. This makes them promising candidates for the development of dietary supplements or pharmaceutical agents aimed at combating oxidative stress-related diseases.

In the field of anticancer research, studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms such as modulating intracellular signaling pathways, altering gene expression, and affecting cellular metabolism. Their potential as lead structures in drug discovery has led to extensive investigations into their structural optimization and therapeutic application.

Furthermore, 7,8-dihydroxycoumarins are also valuable tools in organic synthesis due to the reactivity of their hydroxyl groups, making them versatile building blocks for synthesizing complex molecules.

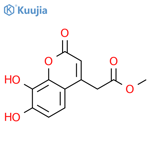

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

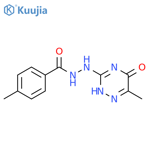

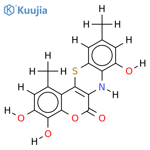

|

Daphnetin | 486-35-1 | C9H6O4 |

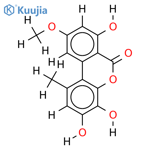

|

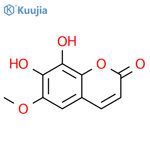

Fraxetin | 574-84-5 | C10H8O5 |

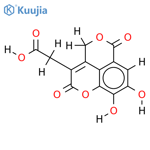

|

4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | 19040-71-2 | C10H7ClO4 |

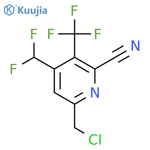

|

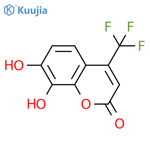

2H-1-Benzopyran-2-one, 7,8-dihydroxy-4-(trifluoromethyl)- | 78277-31-3 | C10H5F3O4 |

|

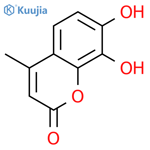

4-Methyldaphnetin | 2107-77-9 | C10H8O4 |

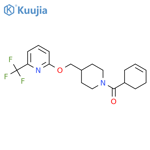

|

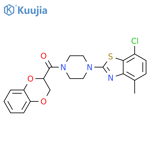

phaeofungin B | 1351611-96-5 | C17H13NO5S |

|

3'-hydroxyalternariol 5-O-methyl ether | 959417-17-5 | C15H12O6 |

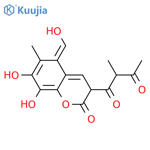

|

Phyllanthusiin E | 142674-53-1 | C13H8O8 |

|

7,8-dihydroxy-5-(hydroxymethylene)-3-(2-methyl-1,3-dioxobutyl)-6-methylcoumarin | 1067224-40-1 | C16H16O7 |

|

2H-1-Benzopyran-4-acetic acid, 7,8-dihydroxy-2-oxo-, methyl ester | 1658-68-0 | C12H10O6 |

Literatura relevante

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

Proveedores recomendados

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados